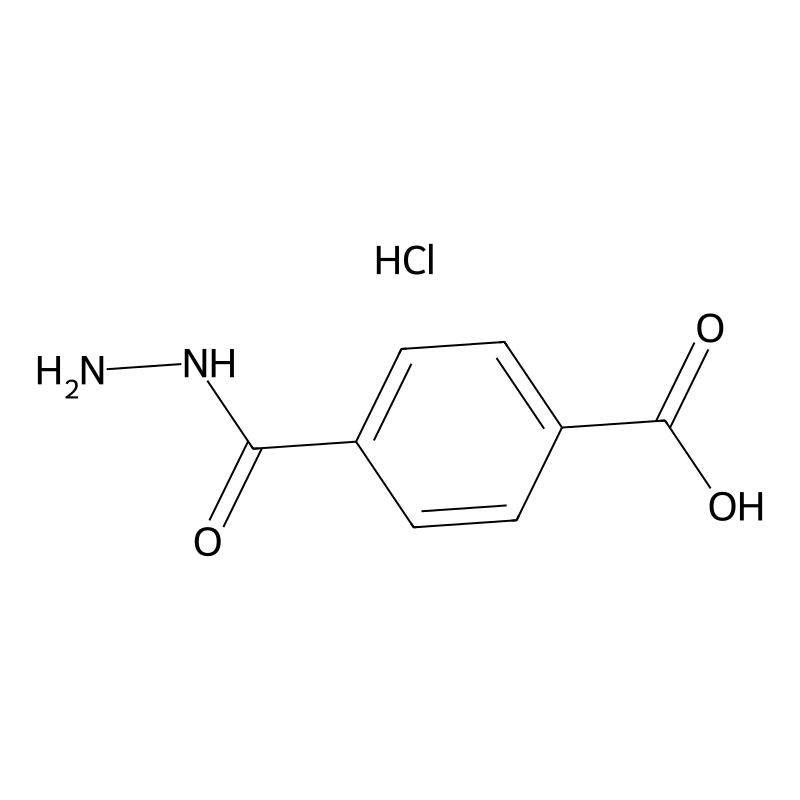

4-(Hydrazinecarbonyl)benzoic acid hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

4-(Hydrazinecarbonyl)benzoic acid hydrochloride, also known as 4-hydrazinobenzoic acid hydrochloride, is a chemical compound with the molecular formula and a molecular weight of approximately 188.61 g/mol. It appears as a white to off-white crystalline powder and has a melting point of 253 °C (decomposes upon heating) . This compound is notable for its hydrazine functional group, which plays a crucial role in its chemical reactivity and biological activity.

- Condensation Reactions: It can react with carbonyl compounds to form hydrazones, which are important intermediates in organic synthesis.

- Acylation Reactions: The carboxylic acid group can undergo acylation, leading to the formation of amides when treated with appropriate amines or acyl chlorides.

- Reduction Reactions: The hydrazine moiety can be reduced to form primary amines, which may further participate in coupling reactions.

These reactions highlight the versatility of 4-(hydrazinecarbonyl)benzoic acid hydrochloride in synthetic organic chemistry.

Research indicates that 4-(hydrazinecarbonyl)benzoic acid hydrochloride exhibits biological activities that make it of interest in pharmacological studies. It has been evaluated for its potential as an inhibitor of soluble epoxide hydrolase (sEH), an enzyme implicated in various pathological conditions, including inflammation and cardiovascular diseases . In one study, derivatives of this compound demonstrated significant sEH inhibitory activity, suggesting its potential as a therapeutic agent .

Additionally, it has been reported as a carcinogenic agent in rodent studies, raising concerns about its safety profile and necessitating further investigation into its mechanisms of action and toxicity .

The synthesis of 4-(hydrazinecarbonyl)benzoic acid hydrochloride typically involves several steps:

- Formation of Hydrazinobenzoic Acid: The initial step often involves the reaction of benzoic acid derivatives with hydrazine hydrate under suitable conditions. For instance, 4-aminobenzoic acid can be reacted with hydrazine to yield 4-hydrazinobenzoic acid.

- Hydrochlorination: The resulting hydrazinobenzoic acid can then be treated with hydrochloric acid to form the hydrochloride salt, enhancing its solubility and stability .

- Purification: The product is usually purified through recrystallization from solvents like ethanol or water to obtain pure crystalline forms.

These methods ensure high yields and purity levels necessary for further applications.

4-(Hydrazinecarbonyl)benzoic acid hydrochloride finds utility across various fields:

- Organic Synthesis: It serves as an important intermediate in the synthesis of pharmaceuticals and agrochemicals.

- Pharmaceutical Development: Its derivatives are explored for their potential therapeutic effects, particularly as enzyme inhibitors.

- Dye Manufacturing: This compound is used in the production of specific dyes due to its reactive functional groups .

Interaction studies involving 4-(hydrazinecarbonyl)benzoic acid hydrochloride have focused on its binding affinity to target enzymes such as soluble epoxide hydrolase. Molecular docking studies suggest that this compound fits well within the active site of sEH, allowing for effective hydrogen bonding with key amino acids involved in catalysis . These interactions are critical for understanding its mechanism of action and potential therapeutic applications.

Several compounds share structural similarities with 4-(hydrazinecarbonyl)benzoic acid hydrochloride. Here are some notable examples:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 4-Hydrazinobenzoic Acid | Lacks the hydrochloride; used in similar applications. | |

| 3-Hydrazinobenzoic Acid | Isomer with different biological activity profiles. | |

| Benzohydrazide | Simpler structure; often used in hydrazone formation. | |

| 4-Aminobenzoic Acid | Precursor for synthesizing hydrazine derivatives. |

The uniqueness of 4-(hydrazinecarbonyl)benzoic acid hydrochloride lies in its specific substitution pattern and the presence of both carboxylic and hydrazine functionalities, which enhance its reactivity and biological activity compared to other similar compounds.